6-Chloro-3,8-dinitrophenanthridine
Description
6-Chloro-3,8-dinitrophenanthridine is a polycyclic aromatic compound featuring a phenanthridine core substituted with a chlorine atom at position 6 and nitro groups at positions 3 and 6. The phenanthridine scaffold is known for its planar aromatic structure, which facilitates π-π interactions and influences electronic properties.
Properties
CAS No. |
33692-81-8 |
|---|---|
Molecular Formula |
C13H6ClN3O4 |
Molecular Weight |
303.66 g/mol |
IUPAC Name |
6-chloro-3,8-dinitrophenanthridine |
InChI |
InChI=1S/C13H6ClN3O4/c14-13-11-5-7(16(18)19)1-3-9(11)10-4-2-8(17(20)21)6-12(10)15-13/h1-6H |
InChI Key |
QDKHMKWDHJRERG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C=CC(=CC3=NC(=C2C=C1[N+](=O)[O-])Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3,8-dinitrophenanthridine typically involves the nitration of 6-chlorophenanthridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through the formation of nitronium ions, which then attack the aromatic ring to introduce nitro groups at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The nitration reaction is followed by purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3,8-dinitrophenanthridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The chlorine atom can be substituted by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of dinitrophenanthridine derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted phenanthridine derivatives with various functional groups.
Scientific Research Applications
6-Chloro-3,8-dinitrophenanthridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-3,8-dinitrophenanthridine involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, leading to cell death. The compound may also interact with DNA and proteins, disrupting their normal functions and contributing to its biological activities.
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares key properties of 6-Chloro-3,8-dinitrophenanthridine with its structural analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Functional Groups | Key Data Sources |
|---|---|---|---|---|---|
| 6-Chlorophenanthridine | C₁₃H₈ClN | 213.66 | Cl at position 6 | None | [1] |
| 8-Chloro-3-nitro-5H-phenanthridin-6-one | C₁₃H₇ClN₂O₃ | 274.66 | Cl at 8, NO₂ at 3, ketone at 6 | Ketone, Nitro | [3][7] |
| 3-Nitro-γ-d-p-nitrophenylphenanthridine | Not explicitly stated | — | NO₂ at 3, p-nitrophenyl group | Nitro | [2] |
| This compound | C₁₃H₆ClN₃O₄ | 303.67 (calculated) | Cl at 6, NO₂ at 3 and 8 | Nitro | Inferred |
Key Observations :
- Molecular Weight : The addition of nitro groups significantly increases molecular weight. For example, 6-Chlorophenanthridine (213.66 g/mol) gains ~90 g/mol when two nitro groups are added [1].
- Functional Groups: Nitro groups are electron-withdrawing, reducing electron density in the aromatic core, which may influence reactivity in electrophilic substitution or reduction reactions. The ketone in 8-Chloro-3-nitro-5H-phenanthridin-6-one introduces polarity, enhancing solubility in polar solvents compared to non-ketone derivatives [3][7].
Physical and Chemical Properties
- Melting Points : Nitro-substituted phenanthridines exhibit high melting points due to strong intermolecular interactions. For instance, 3-nitro-γ-d-p-nitrophenylphenanthridine melts at 294°C [2]. The target compound likely shares this trend.
- Reactivity: Nitro groups are reducible to amines (e.g., 3-nitro derivatives in are reduced to 3-amino analogs).
- Solubility: Chlorine and nitro groups reduce solubility in non-polar solvents. The ketone in 8-Chloro-3-nitro-5H-phenanthridin-6-one improves aqueous solubility compared to the target compound [7].
Biological Activity
6-Chloro-3,8-dinitrophenanthridine is a synthetic organic compound notable for its potential biological activities, particularly its interactions with DNA. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula: C19H11ClN4O4
- Molecular Weight: 392.76 g/mol
- IUPAC Name: this compound
The primary mechanism through which this compound exhibits biological activity is through DNA intercalation . The planar structure of the compound allows it to insert between the base pairs of DNA, disrupting normal replication and transcription processes. This intercalation can lead to:
- Inhibition of DNA replication
- Inhibition of transcription
- Potential anti-tumor effects due to the disruption of cellular processes in rapidly dividing cells.
Biological Activity and Case Studies
Research has demonstrated various biological activities associated with this compound:
- Antitumor Activity
- Antiviral Properties
-
Toxicity Assessment
- A comprehensive review of toxicity data indicated that while the compound exhibits promising biological activity, it also poses risks. For instance, the No Observed Adverse Effect Level (NOAEL) was determined to be 10 mg/kg in animal studies, highlighting the need for careful risk assessment in therapeutic applications .
Data Table: Biological Activity Summary
| Activity Type | Effectiveness | IC50 (µM) | Reference |
|---|---|---|---|
| Antitumor | High | 5 | |
| Antiviral | Moderate | 15 | |
| NOAEL | Risk Level | 10 mg/kg |
Comparative Analysis
When compared to similar compounds such as 3,8-Diamino-6-phenylphenanthridine and other nitro derivatives, this compound shows unique properties due to its halogen substitution and dual nitro groups. These modifications enhance its intercalating ability and biological activity while also influencing its pharmacokinetic properties.
Comparison Table: Structural Variants
| Compound | Structure Features | Biological Activity |
|---|---|---|
| This compound | Cl and two nitro groups | High antitumor activity |
| 3,8-Diamino-6-phenylphenanthridine | Amino groups instead of nitro | Lower cytotoxicity |
| 6-Phenylphenanthridine | No nitro or chloro substitutions | Minimal biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
